n,1-Bis(2,4-dinitrophenyl)histidine

Catalog No.
S1893230
CAS No.
3129-33-7
M.F
C18H13N7O10
M. Wt
487.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,1-Bis(2,4-dinitrophenyl)histidine

CAS Number

3129-33-7

Product Name

n,1-Bis(2,4-dinitrophenyl)histidine

IUPAC Name

2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid

Molecular Formula

C18H13N7O10

Molecular Weight

487.3 g/mol

InChI

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)

InChI Key

WOZYZMUUGRWSLF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

N,1-Bis(2,4-dinitrophenyl)histidine is a chemical compound characterized by its unique structure, which includes two 2,4-dinitrophenyl groups attached to a histidine molecule. The molecular formula for this compound is C18H13N7O10C_{18}H_{13}N_{7}O_{10}, and it has a molar mass of approximately 487.34 g/mol. The presence of the dinitrophenyl groups contributes to its reactivity and biological activity, making it a subject of interest in various fields of research, particularly in biochemistry and medicinal chemistry .

Due to the reactive nature of the dinitrophenyl groups. These reactions can include:

  • Nucleophilic Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the dinitrophenyl moieties.
  • Hydrolysis: In the presence of water or aqueous conditions, hydrolysis may occur, leading to the release of dinitrophenol and histidine .
  • Redox Reactions: The compound can also participate in redox reactions due to the presence of nitrogen and oxygen functional groups, which can undergo oxidation or reduction under certain conditions

    N,1-Bis(2,4-dinitrophenyl)histidine exhibits significant biological activity. It has been shown to possess:

    • Cytotoxic Properties: The compound demonstrates cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development .
    • Immunogenic Activity: Due to its structure, it can act as a hapten that may elicit an immune response when conjugated with proteins .
    • Inhibitory Effects: It has been reported to inhibit certain enzymatic activities, which can be beneficial in therapeutic applications targeting specific metabolic pathways .

The synthesis of N,1-Bis(2,4-dinitrophenyl)histidine typically involves the following steps:

  • Preparation of Dinitrophenyl Derivatives: Starting from histidine, the amino acid is reacted with 2,4-dinitrochlorobenzene in an appropriate solvent under controlled conditions.
  • Formation of the Bis-Dinitrophenyl Compound: The reaction is conducted under basic or neutral conditions to facilitate nucleophilic attack by the histidine's amino group on the dinitrochlorobenzene.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to isolate N,1-Bis(2,4-dinitrophenyl)histidine from unreacted starting materials and by-products .

N,1-Bis(2,4-dinitrophenyl)histidine finds applications in various fields:

  • Research and Development: It serves as a tool in biochemical assays to study protein interactions and enzyme kinetics due to its ability to modify proteins selectively.
  • Pharmaceuticals: Its cytotoxic properties are being explored for potential use in cancer therapies.
  • Immunology: The compound is used in immunological studies as a hapten to investigate immune responses and antibody production .

Studies on N,1-Bis(2,4-dinitrophenyl)histidine have focused on its interactions with biological macromolecules:

  • Protein Binding: Research indicates that this compound can bind to proteins through covalent modifications, influencing their structure and function.
  • Enzyme Inhibition: Interaction studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action as a potential therapeutic agent .

Several compounds share structural similarities with N,1-Bis(2,4-dinitrophenyl)histidine. These include:

Compound NameStructure CharacteristicsUnique Features
2,4-DinitrophenolContains one dinitrophenyl groupKnown as an explosive and herbicide.
N,N-Bis(2,4-dinitrophenyl)-L-histidineSimilar bis(dinitrophenyl) structureUsed for studying protein modification.
2,4-DinitroanilineContains one dinitroaniline groupPrimarily used as a dye and in explosives.

N,1-Bis(2,4-dinitrophenyl)histidine is unique due to its dual dinitrophenyl substitution on histidine which enhances its reactivity and biological activity compared to other similar compounds that may only have one reactive site or different functional groups.

XLogP3

3.1

Sequence

X

Other CAS

3129-33-7

Dates

Last modified: 08-16-2023

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